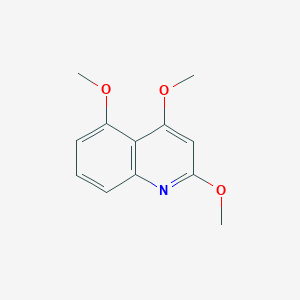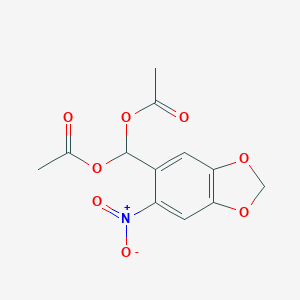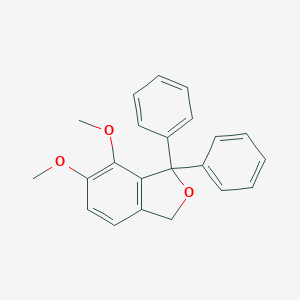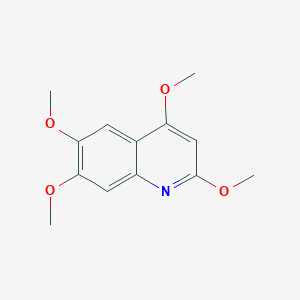![molecular formula C18H11BrCl2N2O3 B289278 N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide](/img/structure/B289278.png)
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide, also known as BAY 43-9006, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical and clinical trials, and has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
作用机制
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 inhibits the RAF/MEK/ERK signaling pathway, which is involved in the regulation of cell growth and survival. The compound binds to the ATP-binding site of RAF kinases, preventing their activation and downstream signaling. In addition, N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 also inhibits several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT, which are involved in angiogenesis and tumor growth.
Biochemical and physiological effects:
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells and animal models. The compound inhibits cell proliferation, induces apoptosis, and reduces angiogenesis and tumor growth. In addition, N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
实验室实验的优点和局限性
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has several advantages for lab experiments, including its potency, selectivity, and availability. The compound has been extensively studied in preclinical and clinical trials, and has been shown to have promising results in various types of cancer. However, N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 also has some limitations, including its toxicity and potential for drug resistance.
未来方向
1. Combination therapy: N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to have synergistic effects with other anticancer agents, such as sorafenib and temsirolimus. Further studies are needed to investigate the optimal combination therapy for different types of cancer.
2. Biomarker identification: N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to have different effects in different types of cancer and patient populations. Identification of biomarkers that can predict response to N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 treatment would be valuable for personalized medicine.
3. New formulations: N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has poor solubility and bioavailability, which limits its clinical use. Development of new formulations, such as nanoparticles or liposomes, could improve the pharmacokinetics and efficacy of N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006.
4. New targets: Although N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to inhibit several kinases, there are still many other potential targets that could be explored. Identification of new targets could lead to the development of more potent and selective inhibitors.
5. Resistance mechanisms: Resistance to N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 treatment is a major challenge in cancer therapy. Further studies are needed to investigate the mechanisms of resistance and develop strategies to overcome it.
合成方法
The synthesis of N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 involves several steps, starting from the reaction of 4-bromoaniline with 4,6-dichloropyrimidine to form 4-bromo-N-(4,6-dichloro-1,3,5-triazin-2-yl)aniline. This intermediate is then reacted with furan-2-carboxylic acid to form N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006.
科学研究应用
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been extensively studied for its anticancer properties. The compound has been shown to inhibit several kinases that are involved in the growth and proliferation of cancer cells, including RAF, VEGFR, PDGFR, and c-KIT. Inhibition of these kinases leads to the suppression of tumor growth and angiogenesis, as well as induction of apoptosis.
属性
分子式 |
C18H11BrCl2N2O3 |
|---|---|
分子量 |
454.1 g/mol |
IUPAC 名称 |
N-[2-[(4-bromophenyl)carbamoyl]-4,6-dichlorophenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11BrCl2N2O3/c19-10-3-5-12(6-4-10)22-17(24)13-8-11(20)9-14(21)16(13)23-18(25)15-2-1-7-26-15/h1-9H,(H,22,24)(H,23,25) |
InChI 键 |
IROUGWIVVUQBSP-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2C(=O)NC3=CC=C(C=C3)Br)Cl)Cl |
规范 SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)





![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289210.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)